1-(BENZENESULFONYL)-4-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE
Description
1-(BENZENESULFONYL)-4-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE is a complex organic compound that features a benzenesulfonyl group, a fluorinated nitrophenyl group, and a piperazine ring
Properties
IUPAC Name |
1-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O4S/c1-23-7-9-24(10-8-23)19-16-20(21(27(28)29)15-18(19)22)25-11-13-26(14-12-25)32(30,31)17-5-3-2-4-6-17/h2-6,15-16H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNKVULQKYEILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(BENZENESULFONYL)-4-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE typically involves multi-step organic reactions. Common steps may include:
Nitration: Introduction of the nitro group to the aromatic ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Sulfonylation: Addition of the benzenesulfonyl group.
Piperazine coupling: Formation of the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The fluorine atom can be substituted with other groups under nucleophilic aromatic substitution conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas (H2).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Aminated derivatives: Formed from the reduction of the nitro group.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-(BENZENESULFONYL)-4-[4-FLUORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigation as a potential pharmaceutical agent.
Industry: Use in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(BENZENESULFONYL)-4-[4-CHLORO-5-(4-METHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE: Similar structure with a chlorine atom instead of fluorine.
1-(BENZENESULFONYL)-4-[4-FLUORO-5-(4-ETHYLPIPERAZIN-1-YL)-2-NITROPHENYL]PIPERAZINE: Similar structure with an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
The presence of the fluorine atom and the specific arrangement of functional groups may confer unique chemical properties, such as increased metabolic stability or specific binding affinity to biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
